![molecular formula C16H30O2 B14282333 Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- CAS No. 158110-20-4](/img/structure/B14282333.png)
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxyundecyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- typically involves the reaction of cyclopentanone with an appropriate hydroxyundecyl precursor under controlled conditions. One common method is the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures, which produces cyclopentanone . This cyclopentanone can then be further reacted with a hydroxyundecyl compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes followed by purification steps to isolate the target compound. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mecanismo De Acción
The mechanism by which Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: Similar in structure but with a six-membered ring.
2-Pentanone: A smaller ketone with a simpler structure.
Cyclopentenone: Contains a five-membered ring with a double bond.
Uniqueness
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is unique due to its specific substitution pattern and the presence of both a hydroxy group and a long alkyl chain.
Propiedades
Número CAS |
158110-20-4 |
|---|---|
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
(2R)-2-[(1S)-1-hydroxyundecyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-15(17)14-11-10-13-16(14)18/h14-15,17H,2-13H2,1H3/t14-,15+/m1/s1 |
Clave InChI |
KENQSXZRJRQQTN-CABCVRRESA-N |
SMILES isomérico |
CCCCCCCCCC[C@@H]([C@H]1CCCC1=O)O |
SMILES canónico |
CCCCCCCCCCC(C1CCCC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


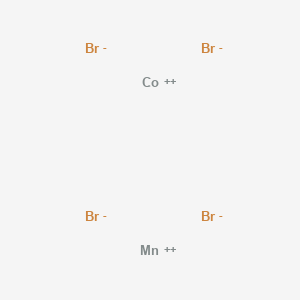
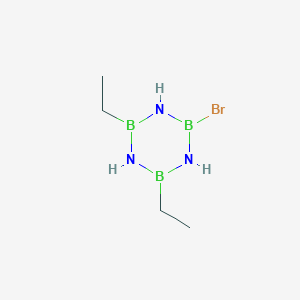
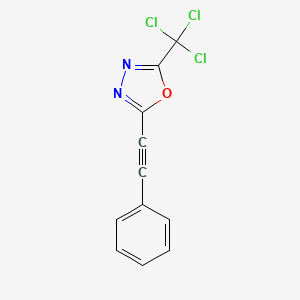
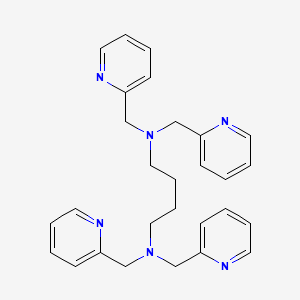
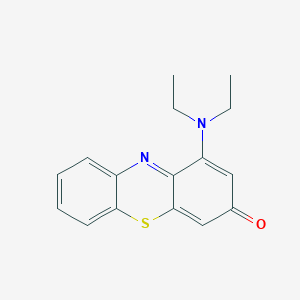
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
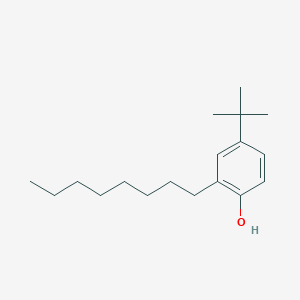

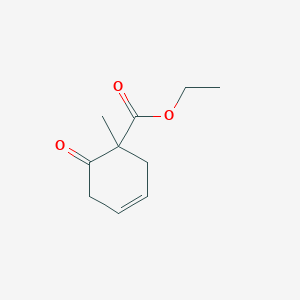

![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)


